Z-Gly-Ile-Ala-OH

Descripción

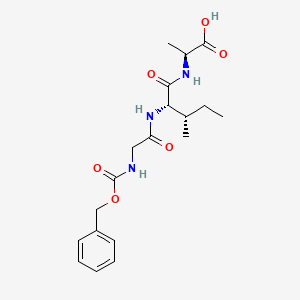

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H27N3O6 |

|---|---|

Peso molecular |

393.4 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C19H27N3O6/c1-4-12(2)16(17(24)21-13(3)18(25)26)22-15(23)10-20-19(27)28-11-14-8-6-5-7-9-14/h5-9,12-13,16H,4,10-11H2,1-3H3,(H,20,27)(H,21,24)(H,22,23)(H,25,26)/t12-,13-,16-/m0/s1 |

Clave InChI |

AMALWJTXQRCTGO-XEZPLFJOSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |

SMILES canónico |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |

Secuencia |

GIA |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Approaches for Z Gly Ile Ala Oh and Its Analogs

Convergent and Fragment-Based Synthesis Strategies

Convergent synthesis is a powerful strategy for the preparation of longer peptides. bachem.com This approach involves the synthesis of smaller, protected peptide fragments which are then combined, or "condensed," to form the final, larger peptide. oup.com This can be more efficient than a linear, stepwise synthesis, as multiple fragments can be prepared at the same time. bachem.com Both solid-phase and solution-phase techniques can be utilized to generate these precursor fragments. bachem.comoup.com

Solid-Phase Peptide Synthesis (SPPS) Protocols for Tripeptide Assembly

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R.B. Merrifield, has revolutionized the way peptides are made. masterorganicchemistry.com In SPPS, the growing peptide chain is anchored to an insoluble polymer resin, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. lsu.edugoogle.com The synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.org

Fmoc/tBu Strategy in Z-Gly-Ile-Ala-OH Elongation

The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS. jmcs.org.mxcsic.es The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu). csic.espeptide.com

The general cycle for peptide elongation using this strategy involves:

Fmoc deprotection: The Fmoc group is removed from the resin-bound amino acid or peptide using a secondary amine, commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). acs.orgiris-biotech.de

Washing: The resin is thoroughly washed to remove the deprotection reagent and by-products. bachem.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide. bachem.com

Washing: The resin is washed again to remove excess reagents. bachem.com

This cycle is repeated until the desired peptide sequence, such as Gly-Ile-Ala, is assembled. For a Z-protected peptide like this compound, the Z-group would be introduced on the final amino acid (Glycine) to be coupled. The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a strong acid like trifluoroacetic acid (TFA). csic.espeptide.com

| Step | Reagent/Process | Purpose |

| 1. Deprotection | 20% Piperidine in DMF | Removal of Fmoc group |

| 2. Activation/Coupling | Fmoc-amino acid, Coupling reagent (e.g., DIC/OxymaPure), Base (e.g., DIPEA) | Formation of peptide bond |

| 3. Cleavage | Trifluoroacetic acid (TFA) | Cleavage from resin and removal of tBu protecting groups |

Boc/Bzl Strategy and its Relevance to Z-Protected Peptide Synthesis

The Boc/Bzl strategy is another classical approach to SPPS. seplite.com It employs the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (B1604629) (Bzl)-based groups for more permanent side-chain protection. peptide.comseplite.com

Key features of the Boc/Bzl strategy include:

Deprotection: The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.comseplite.com

Neutralization: After deprotection, the resulting ammonium (B1175870) salt is neutralized, often with a tertiary amine like diisopropylethylamine (DIEA), to free the amine for the next coupling step. peptide.com

Final Cleavage: The final cleavage of the peptide from the resin and removal of the Bzl-based side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). masterorganicchemistry.compeptide.com

While the Fmoc/tBu strategy has become more common due to its milder final cleavage conditions, the Boc/Bzl method can be advantageous for synthesizing long or difficult sequences. masterorganicchemistry.compeptide.com The benzyloxycarbonyl (Z) group, being benzyl-based, is compatible with this strategy. In the synthesis of this compound, the Z-group on glycine (B1666218) would be stable to the TFA used for Boc removal and would be cleaved under the same strong acid conditions used for final cleavage from the resin, if desired.

| Protecting Group | Type | Cleavage Condition |

| Boc (tert-butoxycarbonyl) | Temporary Nα-protection | Moderate acid (e.g., TFA) |

| Bzl (Benzyl) | "Permanent" side-chain protection | Strong acid (e.g., HF, TFMSA) |

| Z (Benzyloxycarbonyl) | N-terminal protection | Catalytic hydrogenation or strong acid |

Solution-Phase Peptide Synthesis Techniques for Tripeptide Fragments

Solution-phase peptide synthesis, while often more labor-intensive due to purification challenges at each step, remains a valuable method, particularly for large-scale production and the synthesis of short peptide fragments. wikipedia.orggoogle.com This approach involves carrying out the coupling and deprotection reactions in a suitable solvent system.

Coupling Reagents and Racemization Control in Peptide Bond Formation

The formation of a peptide bond between two amino acids requires the activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. jpt.com This is achieved using coupling reagents. wikipedia.org

A significant challenge during peptide coupling is the risk of racemization of the activated amino acid, which can lead to the formation of unwanted diastereomeric peptides. peptide.com To minimize this, additives are often used with the coupling reagents. wikipedia.org

Common Coupling Reagents and Additives:

| Coupling Reagent Class | Examples | Additives for Racemization Suppression | Key Characteristics |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), OxymaPure | Widely used and effective, but can cause racemization without additives. jpt.compeptide.com DIC is preferred in SPPS as its urea (B33335) byproduct is more soluble. peptide.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High coupling efficiency with low racemization risk. jpt.com | |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Very efficient with minimal side reactions, especially when HOBt is added. jpt.compeptide.com |

The choice of coupling reagent and additive is critical for achieving high yields and purity. iris-biotech.de For instance, the DIC/HOBt combination is a well-established method for minimizing racemization. bachem.com

Segment Condensation Approaches for this compound Precursors

Segment condensation in solution involves coupling pre-synthesized peptide fragments. oup.com For this compound, a possible strategy would be to couple a Z-Gly fragment with a dipeptide fragment, H-Ile-Ala-OH (or a C-terminally protected version like H-Ile-Ala-OMe).

This approach can be advantageous by reducing the number of coupling steps in the final stages of a synthesis. nih.gov However, challenges include the potential for low solubility of protected peptide fragments and the risk of racemization at the C-terminal residue of the activated peptide fragment. lsu.edu To mitigate racemization, fragments are often designed to have a glycine or proline at the C-terminus, as these amino acids are not chiral or are sterically hindered, respectively.

For example, one could synthesize the dipeptide Boc-Ile-Ala-OMe, deprotect the Boc group, and then couple it with Z-Gly-OH using a suitable coupling reagent like HBTU/HOBt. acs.org Subsequent deprotection of the methyl ester would yield the final product, this compound.

Chemo- and Regioselective Peptide Ligation Strategies

The assembly of peptides from unprotected fragments in aqueous solution represents a significant advancement in peptide chemistry. acs.org These ligation techniques are prized for their high selectivity, which allows for the formation of a specific amide bond while tolerating various side-chain functionalities. acs.orgnih.gov

Native Chemical Ligation (NCL) Considerations for this compound Integration

Native Chemical Ligation (NCL) is a powerful method for joining unprotected peptide segments. rsc.orggoogle.com The process involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. google.comnih.gov This reaction proceeds through a thioester-linked intermediate that spontaneously rearranges to form a native peptide bond. google.com

For the integration of a fragment like this compound using NCL, one would typically synthesize a precursor such as Z-Gly-Ile-Ala-thioester to be ligated with a peptide possessing an N-terminal cysteine. The efficiency of NCL can be influenced by the amino acid at the C-terminus of the thioester component. While most amino acids are compatible, β-branched residues like isoleucine and valine can lead to slower ligation rates. nih.govthieme-connect.denih.gov Specifically, ligations involving isoleucine at the C-terminus have been shown to be sluggish. thieme-connect.de

To overcome challenges with slow ligation rates at sterically hindered junctions, such as those involving isoleucine, various strategies have been developed. These include using higher concentrations of peptide fragments and allowing for longer reaction times. thieme-connect.de

| Factor | Description | Relevance to this compound |

|---|---|---|

| C-terminal Amino Acid of Thioester | The nature of the amino acid residue at the C-terminus of the thioester peptide significantly affects the ligation rate. | The isoleucine (Ile) residue in this compound presents a sterically hindered junction, which can result in slower ligation kinetics. thieme-connect.de |

| N-terminal Amino Acid of Ligation Partner | NCL traditionally requires an N-terminal cysteine on the partner peptide. | To incorporate this compound, the subsequent peptide fragment would need to begin with a cysteine residue. |

| Reaction Conditions | pH, temperature, and the presence of thiol catalysts influence the reaction speed and yield. | Optimization of these parameters would be crucial to achieve a good yield for a ligation involving the sterically demanding isoleucine. |

Auxiliary-Mediated Ligation Approaches in Tripeptide Assembly

To broaden the scope of NCL beyond cysteine-containing peptides, auxiliary-mediated ligation strategies have been developed. nih.govacs.org These methods involve attaching a thiol-containing auxiliary group to the N-terminus of a peptide, which then facilitates the ligation reaction in a manner similar to NCL. pnas.org After the ligation is complete, the auxiliary group is removed, leaving a native peptide bond. pnas.org

Several auxiliaries have been designed to facilitate ligation at challenging junctions, including those with sterically hindered amino acids. nih.govacs.orgacs.org For instance, selenium-based auxiliaries have demonstrated rapid ligation at such junctions, with subsequent cleavage under neutral conditions. acs.orgacs.org Pyridine-containing auxiliaries have also been developed to enable NCL at sterically encumbered sites like Leu-Val. nih.gov These approaches could be instrumental in the synthesis of tripeptides like this compound, particularly when assembling fragments where isoleucine is at the ligation site. The use of an auxiliary can circumvent the slow reaction rates associated with sterically hindered residues in traditional NCL. acs.orgresearchgate.net

Enzymatic Synthesis Approaches for this compound and Similar Peptides

Enzymatic methods offer a green and highly selective alternative for peptide synthesis, often proceeding under mild conditions with minimal need for side-chain protection. oup.comru.nl

Papain-Catalyzed Peptide Bond Formation in Aqueous Systems

Papain, a cysteine protease, is a versatile enzyme for peptide synthesis due to its broad substrate specificity. mdpi.commdpi.com It can catalyze the formation of peptide bonds in aqueous or low-water organic systems. oup.commst.eduunlp.edu.ar The general procedure for papain-catalyzed synthesis often involves incubating the N-protected carboxyl component and the C-protected amine component with the enzyme in a suitable buffer. oup.com The reaction conditions, such as pH, enzyme concentration, and substrate ratios, are crucial for optimizing the yield. nih.gov

For the synthesis of a tripeptide like this compound, a stepwise approach could be employed. For example, Z-Gly-OH could be coupled with Ile-OR (where R is a suitable protecting group) using papain, followed by the enzymatic coupling of the resulting dipeptide with Ala-OH. Papain has been successfully used to synthesize various di- and tripeptides. oup.comnih.gov

| Carboxyl Component | Amine Component | Enzyme | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Z-Gly-OH | Leu-OMe·HCl | Papain | Citrate buffer (pH 5.6), room temperature, 66 h | 49% (crude) | mdpi.com |

Substrate Specificity of Proteases in Tripeptide Synthesis

The success of enzymatic peptide synthesis is highly dependent on the substrate specificity of the chosen protease. oup.comscispace.com Different proteases exhibit distinct preferences for the amino acid residues at the P1 and P1' positions (the residues flanking the scissile bond).

Papain, for instance, shows a preference for hydrophobic amino acids. mdpi.commdpi.com Other proteases like thermolysin and chymotrypsin (B1334515) also have specificities that can be exploited for peptide synthesis. oup.comnih.gov For the synthesis of this compound, a protease that efficiently recognizes isoleucine at the P1 position of the carboxyl component (Z-Gly-Ile-OH) and alanine (B10760859) at the P1' position of the amine component would be ideal for the final coupling step.

Structural Elucidation and Conformational Analysis of Z Gly Ile Ala Oh

Spectroscopic Characterization for Secondary Structure Determination

Spectroscopic methods are fundamental in determining the secondary structure of peptides in solution.

Circular Dichroism (CD) Spectroscopy for Conformational Insights

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. subr.edu The resulting spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation. Characteristic CD spectra can indicate the presence of α-helices, β-sheets, β-turns, or random coil structures. subr.educdnsciencepub.com For a novel peptide like Z-Gly-Ile-Ala-OH, CD spectroscopy would be the initial step to gain a holistic view of its folded state in various solvents and under different temperature conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed picture of peptide conformation at the atomic level. nih.gov One-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign proton and carbon signals and to determine through-bond and through-space correlations between atoms. researchgate.net For this compound, NMR studies would be crucial for determining the torsion angles (φ, ψ) of the peptide backbone and the rotameric states of the isoleucine side chain. nih.gov Furthermore, temperature-dependent NMR experiments can identify protons involved in intramolecular hydrogen bonds, which are key to stabilizing defined secondary structures like β-turns. researchgate.net

X-ray Crystallography of this compound and Related Protected Peptides

While no crystal structure for this compound has been reported, the study of related Z-protected peptides provides a basis for predicting its solid-state behavior.

Hydrogen Bonding Networks in Z-Protected Tripeptide Crystal Architectures

Hydrogen bonds are the primary drivers of secondary structure formation and crystal packing in peptides. researchgate.netoup.comrsc.orgpnas.org In the crystal structure of Z-Ala-Ile-OH, a distinct head-to-tail hydrogen bond is observed between the carboxylic acid group of one molecule and the Z-group's carbonyl of another, with further hydrogen bonds linking the amide groups. iucr.org It is highly probable that this compound would also form extensive hydrogen-bonding networks, involving its N-H and C=O groups of the peptide backbone, the terminal carboxyl group, and potentially the carbonyl of the benzyloxycarbonyl protecting group. These networks dictate the supramolecular architecture of the peptide in the solid state.

Self-Assembly Behavior and Supramolecular Architectures

The ability of peptides to self-assemble into ordered nanostructures is a topic of intense research. frontiersin.orgd-nb.info N-terminal protecting groups, such as the Z-group, are known to significantly influence the self-assembly process. nih.gov For instance, the dipeptide Z-Ala-Ile-OH has been shown to self-assemble into hollow microtubes. iucr.orgnih.gov The mechanism of self-assembly for this compound would likely involve a combination of hydrogen bonding, hydrophobic interactions from the isoleucine side chain, and π-π stacking from the benzyl (B1604629) group of the Z-protecting group. The resulting supramolecular structures could range from nanofibers and nanoribbons to hydrogels, depending on the solvent and concentration conditions. frontiersin.orgchemrxiv.orgmdpi.com

Investigation of Microtube Formation from Z-Protected Dipeptides (e.g., Z-Ala-Ile-OH)

The study of Z-protected dipeptides provides critical insights into the formation of complex nanostructures, such as microtubes. These structures are of interest for their potential use as biomaterials and in microtechnology. researcher.lifenih.gov Research has demonstrated that short, protected peptides can self-assemble into various ordered architectures, including nanofibrils, nanobelts, and nanotubes. frontiersin.org

A key example is the aliphatic dipeptide Z-Ala-Ile-OH, which has been shown to form hollow microtubes. nih.gov Upon evaporation on glass surfaces, this dipeptide assembles into structures with orthorhombic symmetry. researcher.lifenih.gov The single-crystal structure reveals a specific network of hydrogen bonds that facilitates this assembly. The molecules arrange in a head-to-tail fashion, where the carboxylic acid group of one peptide hydrogen bonds with the Z-group's carbonyl and the amide groups of an adjacent peptide. iucr.org Specifically, in the crystal lattice of Z-Ala-Ile-OH, there is a tail-to-head hydrogen bond between the isoleucine's hydroxyl group and the Z-group's carboxyl group of a symmetry-related molecule. iucr.org Further hydrogen bonds exist between the amide nitrogen of alanine (B10760859) and the Z-group's carboxyl, as well as between the amide nitrogen of isoleucine and the carbonyl oxygen of alanine on an adjacent molecule. iucr.org

This intricate hydrogen-bonding network creates planes of molecules that stack upon one another, driven by apolar contacts between the bulky side chains (like isoleucine) and the peptide backbone. iucr.org The presence of the Z-group is fundamental to this process, not only participating in hydrogen bonding but also enabling favorable packing that leads to a high crystal density. iucr.org The formation of these microtubes from Z-Ala-Ile-OH illustrates how a combination of hydrogen bonding and specific molecular packing, guided by the protecting group and amino acid side chains, can lead to well-defined, hollow superstructures. researcher.lifenih.gov

Table 1: Crystallographic and Assembly Data for Z-Ala-Ile-OH

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₇H₂₄N₂O₅ | nih.gov |

| Crystal System | Orthorhombic | researcher.lifenih.gov |

| Space Group | P2₁2₁2₁ | researcher.lifenih.gov |

| Assembled Morphology | Hollow Microtubes | researcher.lifenih.gov |

| Key Interactions | Hydrogen Bonding, Apolar Contacts | iucr.org |

Influence of Amino Acid Sequence and Protecting Groups on Self-Organization

The self-organization of peptides is exquisitely sensitive to both the amino acid sequence and the nature of chemical modifications, such as protecting groups. frontiersin.orgnih.gov These elements collectively determine the balance of non-covalent forces that guide the assembly into specific morphologies. nih.gov

The amino acid sequence dictates the shape, size, polarity, and hydrophobicity of the side chains, which in turn influences intermolecular interactions. nih.gov Studies on various peptides show that even small changes in sequence can dramatically alter the resulting nanostructure. acs.org For instance, the substitution of one hydrophobic amino acid for another can change the packing efficiency and the geometry of the assembly. A systematic survey of dipeptides made from hydrophobic residues like Ala, Val, Ile, Leu, and Phe revealed the formation of distinct families of nanotube structures based on the size of the side chains. iucr.org The sequence Gly-Ile-Ala in the target peptide combines a flexible, achiral glycine (B1666218) residue with two hydrophobic residues of differing bulk (isoleucine and alanine). This combination would be expected to influence the peptide backbone's conformational freedom and the specific hydrophobic interactions that drive assembly.

The protecting group is equally critical. The benzyloxycarbonyl (Z) group, like the well-studied Fmoc group, provides a bulky, aromatic moiety that promotes π-π stacking interactions. frontiersin.org These aromatic interactions are a significant driving force for aggregation, often working in concert with hydrogen bonding to stabilize the final structure. nih.gov In the case of Z-FF (benzyloxycarbonyl-diphenylalanine), the tri-aromatic system (one Z-group and two phenyl rings) was shown to self-assemble into diverse structures like nanowires, fibers, and even complex nanotoroids, depending on solvent conditions. acs.orgnih.gov This highlights the powerful role of the aromatic protecting group in directing assembly. The Z-group in this compound would similarly be expected to facilitate π-π stacking, providing an ordering force to complement the hydrogen bonding between the peptide backbones and the hydrophobic interactions of the Ile and Ala side chains.

The interplay between these factors is summarized in the table below.

Table 2: Factors Influencing Peptide Self-Organization

| Factor | Influence on Self-Organization | Example from Related Peptides |

|---|---|---|

| Amino Acid Sequence | Determines side-chain interactions (hydrophobicity, steric bulk), backbone flexibility, and hydrogen-bonding patterns. nih.govacs.org | Dipeptides with small side chains (e.g., Val-Ala) form hexagonal nanotubes, while those with large side chains (e.g., Phe-Phe) form structures with larger, hydrophilic pores. iucr.org |

| Protecting Groups (e.g., Z-group) | Provide aromatic surfaces for π-π stacking, add steric bulk, and can participate in hydrogen bonding, significantly directing the assembly pathway. frontiersin.orgacs.org | Z-diphenylalanine (Z-FF) forms a variety of complex nanostructures, including fibers and toroids, driven by its tri-aromatic nature. acs.orgnih.gov |

| Chirality | The stereochemistry (L vs. D amino acids) affects the packing and handedness of the resulting assemblies. frontiersin.org | Introducing a D-amino acid into an L-peptide sequence can alter or even enable self-assembly into new structures. frontiersin.org |

| External Conditions | Solvent, pH, and concentration can shift the equilibrium between different assembled forms. frontiersin.org | Z-FF forms different structures (spheres vs. fibrils) when the solvent composition is changed from pure ethanol (B145695) to an ethanol-water mixture. nih.gov |

Based on these principles, the self-assembly of this compound would be governed by a synergy of hydrogen bonding along the peptide backbone, hydrophobic packing of the isoleucine and alanine side chains, and π-π stacking of the benzyloxycarbonyl groups. The conformational flexibility of the N-terminal glycine might introduce structural variations not seen in more rigid dipeptides like Z-Ala-Ile-OH.

Biochemical and Enzymatic Studies of Z Gly Ile Ala Oh

Evaluation as a Substrate for Endopeptidases and Exopeptidases

The structure of Z-Gly-Ile-Ala-OH, featuring an N-terminal benzyloxycarbonyl (Z) group and a free carboxyl group at the C-terminus, makes it a potential tool for investigating the specificity of peptidases. The Z-group typically blocks cleavage by aminopeptidases, directing enzymatic activity towards the peptide bonds within the chain or at the C-terminus.

Kinetic Characterization of Proteolytic Cleavage

While detailed kinetic studies specifically profiling the cleavage of this compound are not extensively documented in publicly available literature, its structure allows for theoretical analysis as a substrate for certain proteases. For instance, carboxypeptidases, which cleave the C-terminal amino acid, could potentially hydrolyze the Isoleucyl-Alanine (Ile-Ala) bond. The enzyme's efficiency would be dictated by its specificity for Alanine (B10760859) at the P1' position and Isoleucine at the P1 position.

Research on similar N-blocked tripeptides has been used to characterize enzymes like carboxypeptidase A. Studies have determined the kinetic parameters, Michaelis-Menten constant (Km), and catalytic rate constant (kcat), for various substrates to elucidate the enzyme's substrate specificity. For example, the cleavage of different N-protected di- and tripeptides helps in mapping the enzyme's active site preferences.

Modulatory Effects on Enzyme Activity (Inhibition or Activation)

Beyond its role as a potential substrate, this compound and related peptides are investigated for their ability to modulate the activity of enzymes, acting as inhibitors or, less commonly, as activators.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Studies of Related Tripeptides

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While this compound itself is not a typical DPP-IV inhibitor due to the lack of proline or alanine at the penultimate position, extensive research has been conducted on the inhibitory potential of related tripeptides.

Studies have shown that tripeptides with specific N-terminal sequences can be potent DPP-IV inhibitors. For example, tripeptides containing isoleucine at the N-terminus followed by proline have demonstrated significant inhibitory activity. The nature of the amino acid residues and their sequence are critical for effective binding to the DPP-IV active site. Research on food-derived bioactive peptides has identified various tripeptides with DPP-IV inhibitory potential. The inhibitory concentration (IC50) values for some of these peptides are presented below.

Table 1: DPP-IV Inhibitory Activity of Selected Tripeptides

| Tripeptide | IC50 (µM) | Source |

|---|---|---|

| Ile-Pro-Ile | 4.9 | Bovine casein |

| Val-Pro-Val | 10.5 | Porcine muscle |

| Leu-Pro-Leu | 14.2 | Cheese |

This table presents data for related tripeptides to illustrate structure-activity relationships for DPP-IV inhibition.

Investigation of Antioxidant Enzyme Modulation Mechanisms

Tripeptides derived from protein hydrolysates are known to possess antioxidant properties, which can be mediated through direct radical scavenging or by modulating the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). The antioxidant capacity is heavily influenced by the amino acid composition. Hydrophobic amino acids, such as isoleucine and alanine present in this compound, are often associated with antioxidant activity.

Research indicates that certain peptides can enhance the expression and activity of these protective enzymes in cellular models under oxidative stress. For instance, a tripeptide, Tyr-Gly-Leu (YGL), was found to protect cells by upregulating the expression of heme oxygenase-1 (HO-1) and other antioxidant enzymes through the Nrf2 signaling pathway. While direct studies on this compound are limited, its constituent amino acids suggest a potential, though unconfirmed, role in modulating these pathways.

Interactions with Biological Macromolecules in Research Models

In research models, N-terminally protected peptides like this compound can serve as valuable tools to study interactions with various biological macromolecules beyond enzymes. The defined structure of the peptide allows for the precise investigation of binding events with receptors, transport proteins, or antibodies.

For example, synthetic peptides are often used to probe the binding pockets of receptors or to raise specific antibodies. The benzyloxycarbonyl (Z) group provides a hydrophobic character that can influence binding affinity and specificity. In structural biology, such peptides could be co-crystallized with target proteins to elucidate the molecular basis of their interaction through X-ray crystallography. However, specific published studies detailing the interaction of this compound with such macromolecules are not prominent in the current body of scientific literature.

Based on a comprehensive search of available scientific literature, there is no specific information regarding "this compound" in the context of "Protein-Peptide Binding Studies" or its use in "Substrate Mimicry in Enzyme Active Site Research."

Therefore, it is not possible to provide a scientifically accurate article on "this compound" that adheres to the specified outline and content requirements due to the absence of relevant research findings.

Computational and in Silico Investigations of Z Gly Ile Ala Oh

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the vast conformational space available to a peptide in a simulated physiological environment. For Z-Gly-Ile-Ala-OH, MD simulations map its dynamic behavior over time, revealing its preferred shapes and flexibility, which are critical determinants of its biological function.

The process involves placing the peptide in a simulation box filled with water molecules (e.g., TIP4P-Ew water model) and ions to mimic cellular conditions. mdpi.com A physics-based force field, such as Amber ff99SB-ildn-nmr, is applied to describe the interactions between all atoms. nih.gov The simulation typically begins with an energy minimization step, followed by gradual heating to a physiological temperature (e.g., 298 K) and a period of equilibration. nih.gov Finally, a production run, often lasting hundreds of nanoseconds, generates a trajectory of the molecule's movements. nih.govnih.gov

Analysis of this trajectory provides detailed information on the peptide's structural preferences. Key analyses include:

Root-Mean-Square Deviation (RMSD): This metric is used to assess the stability of the peptide's structure over the course of the simulation. A stable RMSD indicates that the peptide has reached an equilibrium state. nih.gov

Conformational Clustering: By analyzing the trajectory, distinct conformational families can be identified. For peptides, these often correspond to secondary structures like α-helices, β-sheets, or polyproline II (PPII) helices. nih.gov The relative population of these states indicates the peptide's intrinsic structural propensities.

While specific simulation data for this compound is not publicly available, analysis of extensive simulations on dipeptides provides a strong basis for predicting its likely behavior. nih.gov The conformational preference of each amino acid is influenced by its neighbors.

Table 1: Hypothetical Conformational Population of this compound in Aqueous Solution This table illustrates the type of data obtained from MD simulations, based on principles from studies on smaller peptides. nih.gov

| Conformational State | Backbone Dihedral Angles (Φ, Ψ) | Predicted Population (%) |

| β-sheet | -139°, +135° | 65% |

| Polyproline II (PPII) | -75°, +145° | 25% |

| α-helix (Right-handed) | -60°, -45° | 7% |

| Other | Various | 3% |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of a molecule's electronic properties, which govern its chemical reactivity. rsdjournal.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule. algorithmiq.fi

For this compound, these calculations can elucidate:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Partial Atomic Charges: These calculations reveal the distribution of charge across the atoms of the peptide. This helps identify electropositive (electron-poor) and electronegative (electron-rich) sites, which are potential locations for intermolecular interactions or chemical reactions.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, highlighting regions prone to electrostatic interactions with other molecules, such as a protein receptor.

These electronic properties are fundamental for predicting how this compound will interact with its environment and for designing analogs with tailored reactivity.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations This table presents hypothetical but representative data for a tripeptide based on quantum chemical principles. researchgate.net

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.9 eV | Relates to chemical stability and reactivity |

| Partial Charge on Carbonyl Oxygen (Ala) | -0.55 e | Potential hydrogen bond acceptor site |

| Partial Charge on Amide Hydrogen (Ile) | +0.28 e | Potential hydrogen bond donor site |

De Novo Design and Virtual Screening of this compound Analogs

With a foundational understanding of this compound from MD and quantum chemical studies, computational methods can be employed to design and evaluate new, related molecules. nih.gov De novo design platforms can build novel chemical structures within the constraints of a target's binding site, while virtual screening allows for the rapid computational assessment of large libraries of existing compounds to identify promising candidates. europa.euresearchgate.netnih.gov

Modern approaches can use the 3D structure of a target protein to seed its binding pocket with relevant chemical fragments. nih.gov These fragments then serve as starting points for either building entirely new molecules or for searching databases for larger, commercially available compounds that incorporate the key fragment features. nih.gov

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how specific changes to a molecule's structure affect its biological activity. rsc.org Computational SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, builds mathematical models that correlate structural features with activity. mdpi.com

For this compound, a QSAR study would involve:

Creating a Dataset: A series of analogs would be designed, for example, by substituting each amino acid with others (e.g., Ala to Val, Ile to Leu).

Calculating Descriptors: For each analog, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, size, electronic properties) is calculated. mdpi.com

Model Building: Statistical methods are used to build a model that predicts the activity of new analogs based on their descriptors.

This approach allows for the virtual prediction of an analog's potency before it is synthesized, saving significant time and resources. mdpi.com The model reveals which positions in the peptide are sensitive to modification and what properties are most important for activity.

Table 3: Hypothetical SAR Data for Analogs of this compound This table illustrates a computational SAR study, where substitutions at each position are correlated with a predicted activity score. The principles are derived from peptide QSAR and Ala-scanning studies. mdpi.commdpi.com

| Analog | Position 1 | Position 2 | Position 3 | Key Change | Predicted Relative Activity Score |

| Parent | Gly | Ile | Ala | - | 1.0 |

| Analog 1 | Ala | Ile | Ala | Increased bulk at P1 | 0.8 |

| Analog 2 | Gly | Leu | Ala | Similar hydrophobicity at P2 | 0.9 |

| Analog 3 | Gly | Ile | Val | Increased hydrophobicity at P3 | 1.5 |

| Analog 4 | Gly | Ala | Ala | Decreased hydrophobicity at P2 | 0.2 |

Ligand-Protein Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to another (a receptor, typically a protein). mdpi.com This method is crucial for virtual screening and for understanding the molecular basis of a ligand's activity. nih.gov

The process involves:

Preparation: 3D structures of the ligand and the target protein are prepared.

Sampling: The docking algorithm explores many possible binding poses of the ligand within the protein's active site.

Scoring: A scoring function estimates the binding affinity for each pose, with lower energy scores generally indicating more favorable binding. researchgate.net

Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net The accuracy of these simulations can often be improved by including key water molecules that may mediate interactions between the ligand and the protein. nih.gov By docking a series of analogs, researchers can predict which modifications are likely to improve binding affinity.

Table 4: Hypothetical Ligand-Protein Docking Results for this compound Analogs This table shows representative output from a docking simulation against a hypothetical protein target, illustrating how binding energy and key interactions are evaluated. nih.govresearchgate.net

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical Target) |

| This compound | -7.5 | Tyr88, Phe120, Asp150 |

| Analog 3 (Z-Gly-Ile-Val-OH) | -8.2 | Tyr88, Phe120, Leu124, Asp150 |

| Analog 4 (Z-Gly-Ala-Ala-OH) | -6.1 | Tyr88, Asp150 |

Advanced Applications and Research Directions for Z Gly Ile Ala Oh in Translational Science

Role as a Model System for Peptide-Based Drug Discovery Research

In the realm of drug discovery, short peptides and their derivatives are recognized as highly advantageous building blocks. mdpi.com They offer benefits such as biocompatibility, chemical diversity, and the ability to be synthesized in a scalable and high-purity manner. mdpi.comrsc.org The tripeptide Z-Gly-Ile-Ala-OH serves as an excellent scaffold, or foundational structure, for investigating structure-activity relationships (SAR) and developing new therapeutic agents.

Design of Peptide Therapeutics Utilizing this compound Scaffolds

The design of peptide-based therapeutics often involves modifying a core scaffold to enhance stability, target specificity, and bioavailability. nih.gov The this compound structure is a compelling starting point for such endeavors. The benzyloxycarbonyl (Z) group at the N-terminus provides protection against enzymatic degradation by aminopeptidases, a common challenge in peptide drug development. nih.gov The peptide backbone itself, composed of Gly-Ile-Ala, can be systematically modified. For instance, the hydrophobic side chains of isoleucine and alanine (B10760859) can be altered to fine-tune interactions with biological targets.

Research into tripeptide analogs has demonstrated that such scaffolds can be potent inhibitors of enzymes like aminopeptidase (B13392206) N (APN/CD13), which is involved in tumor invasion and metastasis. nih.gov By using this compound as a foundational scaffold, researchers can synthesize libraries of related compounds to screen for specific biological activities. The principles of rational drug design, augmented by computational modeling and structural biology, can guide the modification of this scaffold to create peptidomimetics with improved drug-like properties, such as enhanced metabolic stability and a longer duration of action. acs.orgresearchgate.net The use of amino acids as hubs in molecular scaffolds is advantageous due to their biocompatibility and the rich options for functionalization. mdpi.com

Key strategies in designing therapeutics from such scaffolds include:

Backbone Modification: Introducing non-natural amino acids or altering peptide bonds to increase resistance to proteolysis. nih.gov

Side-Chain Functionalization: Modifying the side chains of isoleucine or alanine to enhance binding affinity and specificity for a target receptor or enzyme.

Cyclization: Converting the linear peptide into a cyclic structure to improve stability and conformational rigidity, which can lead to higher efficacy. nih.gov

Conjugation: Attaching molecules like polyethylene (B3416737) glycol (PEG) to enhance the pharmacokinetic profile of the peptide. frontiersin.org

The this compound scaffold provides a chemically defined and versatile framework for applying these strategies, facilitating the systematic exploration required for modern drug discovery. nih.gov

Exploration of Bioactivity Mechanisms in In Vitro Models (e.g., antiproliferative, anti-inflammatory, antimicrobial effects in research settings)

A critical step in translational research is the evaluation of a compound's biological activity using in vitro models. While direct studies on this compound are not extensively documented, its constituent components and structural similarity to other bioactive peptides suggest it could be a candidate for screening a range of activities. Bioactive peptides derived from various natural sources have demonstrated antiproliferative, anti-inflammatory, antioxidant, and antimicrobial effects. oup.commdpi.com

Antiproliferative Effects: Many natural and synthetic compounds are evaluated for their cytotoxic effects against cancer cell lines. nih.gov Research has shown that certain peptides can induce apoptosis (programmed cell death) in cancer cells. nih.gov An in vitro study of this compound could involve treating various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and measuring cell viability and caspase activity to determine its antiproliferative and pro-apoptotic potential. nih.govnih.gov

Anti-inflammatory Effects: Inflammation is linked to numerous chronic diseases. nih.gov The anti-inflammatory potential of peptides can be assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). nih.govnih.gov Further studies could investigate the inhibition of inflammatory enzymes such as 15-lipoxygenase (15-LOX) or the modulation of signaling pathways like NF-κB. nih.gov

Antimicrobial Effects: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Bioactive peptides are promising candidates. researchgate.net The antimicrobial activity of this compound could be tested against a panel of pathogenic bacteria and fungi. Standard methods include determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) in broth dilution or agar (B569324) diffusion assays. researchgate.net

The table below illustrates a hypothetical research framework for exploring the bioactivity of this compound in various in vitro models, based on established methodologies for other bioactive compounds.

| Bioactivity Assay | In Vitro Model | Endpoint Measured | Potential Mechanism | Reference Methodology |

| Antiproliferative | Human Cancer Cell Lines (e.g., MCF-7, A549) | IC₅₀ (50% Inhibitory Concentration) | Induction of Apoptosis | MTT Assay, Caspase-3/7 Activity Assay nih.gov |

| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Inhibition of Nitric Oxide (NO) Production | Downregulation of iNOS, NF-κB Inhibition | Griess Assay nih.gov |

| Antimicrobial | Bacterial Strains (e.g., S. aureus, E. coli) | Minimum Inhibitory Concentration (MIC) | Membrane Disruption, Inhibition of Cell Wall Synthesis | Broth Microdilution Method researchgate.net |

Engineering of Novel Biomaterials and Nanostructures

The unique properties of peptides make them ideal building blocks for the bottom-up fabrication of functional nanomaterials. bilkent.edu.tr The self-assembly of peptides can be programmed by their amino acid sequence, leading to the formation of highly ordered structures like nanofibers, nanotubes, and hydrogels. bilkent.edu.trscienceopen.com this compound, with its defined hydrophobic and hydrophilic domains, is a prime candidate for incorporation into such systems.

Incorporation into Self-Assembling Peptide Systems for Material Science

Self-assembling peptides (SAPs) are a class of smart materials with significant potential in biomedicine, including applications in tissue engineering, drug delivery, and regenerative medicine. frontiersin.orgnih.govmit.edu The assembly process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. bilkent.edu.trroyalsocietypublishing.org

The structure of this compound is conducive to self-assembly. The hydrophobic Z-group, along with the isoleucine and alanine residues, can form the core of a nanostructure, while the more polar peptide backbone and C-terminal carboxyl group can interact with the aqueous environment. This amphiphilic character is a key driver for the formation of well-organized nanostructures. bilkent.edu.tr When incorporated into longer, specifically designed peptide sequences, fragments like Gly-Ile-Ala can contribute to the formation of stable β-sheet structures, which are the basis for many self-assembling peptide nanofibers. royalsocietypublishing.orgresearchgate.net

These self-assembled nanostructures, particularly hydrogels, can mimic the natural extracellular matrix (ECM), providing a scaffold for 3D cell culture and tissue regeneration. mdpi.comfrontiersin.orgnih.gov The properties of these materials, such as their mechanical stiffness and porosity, can be tuned by altering the peptide sequence, making them highly versatile. scienceopen.commit.edu Research in this area could involve designing peptide amphiphiles that include the this compound motif to create novel hydrogels for controlled drug release or as scaffolds for specific cell types. frontiersin.orgnih.gov

Functionalization of Surfaces in Material Science Research

The functionalization of material surfaces with bioactive molecules is a key strategy for improving the biocompatibility and performance of biomedical implants and devices. bohrium.comd-nb.info Peptides are excellent candidates for surface modification because they can promote specific cellular responses, such as adhesion and proliferation, or prevent undesirable events like bacterial colonization. researchgate.net

This compound can be immobilized on a variety of material surfaces, including polymers and metals, to confer biological activity. bohrium.comresearchgate.net The terminal carboxylic acid group provides a convenient chemical handle for covalent attachment to surfaces that have been pre-activated with amine groups. Common methods for surface functionalization include:

Silanization: Treating surfaces like silicon or titanium with organosilanes to introduce reactive functional groups (e.g., amino groups) that can then be coupled with the peptide's carboxyl group. acs.orgbohrium.com

Plasma Polymerization: A technique used to deposit a thin polymer film with desired functional groups onto a substrate, which can then be used to immobilize peptides. researchgate.net

Physical Adsorption: A simpler method where the peptide is adsorbed onto the surface through non-covalent interactions, although this may result in less stable coatings. bohrium.comresearchgate.net

By attaching this compound or related peptides to a surface, researchers can create bio-instructive materials that guide cellular behavior. d-nb.info For example, functionalizing a titanium implant surface could enhance osseointegration, while modifying a polymer surface could improve its resistance to bacterial biofilm formation. researchgate.netbohrium.com The peptide acts as a non-covalent linker, binding to materials under mild conditions without negatively affecting the material's bulk properties. rsc.org

Q & A

Basic: What are the standard protocols for synthesizing and characterizing Z-Gly-Ile-Ala-OH in academic research?

Methodological Answer:

Synthesis typically follows solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Deprotection : 20% piperidine in DMF for Fmoc removal.

- Coupling : HOBt/DIC activation for amino acid residues (e.g., Ile, Ala).

- Z-group retention : Avoid cleavage conditions that remove the benzyloxycarbonyl (Z) group (e.g., TFA cleavage requires scavengers like triisopropylsilane).

Characterization : - Purity : Assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Identity : Confirm via ESI-MS (expected m/z: [M+H]⁺ calculated for C₂₀H₂₉N₃O₇: 435.2) and ¹H/¹³C NMR (e.g., Z-group aromatic protons at δ 7.3–7.5 ppm) .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound across studies?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or instrumentation variability. Strategies include:

- Comparative analysis : Replicate conditions from conflicting studies (e.g., DMSO-d₆ vs. CDCl₃ for NMR) .

- Triangulation : Cross-validate using orthogonal techniques (e.g., FT-IR for secondary structure vs. NMR for primary structure) .

- Meta-analysis : Systematically review raw data from public repositories (e.g., PubChem, Zenodo) to identify protocol inconsistencies .

Basic: What are the primary research applications of this compound in enzymology?

Methodological Answer:

this compound is commonly used as:

- Protease substrate : Test specificity of serine proteases (e.g., trypsin) via cleavage at the Ile-Ala bond. Monitor kinetics using fluorogenic assays (e.g., release of Ala-OH quantified via ninhydrin) .

- Inhibitor scaffold : Modify the Z-group or peptide backbone to study structure-activity relationships (SAR) .

Advanced: How can researchers optimize experimental design for studying this compound’s stability under varying pH conditions?

Methodological Answer:

- Controlled variables : Use buffer systems (e.g., phosphate for pH 2–8, carbonate for pH 9–11) to isolate pH effects.

- Degradation markers : Track hydrolysis via LC-MS (e.g., fragments at m/z 189.1 [Z-Gly⁺] and 246.1 [Ile-Ala-OH⁺]) .

- Statistical rigor : Apply ANOVA to compare degradation rates across pH levels, ensuring n ≥ 3 replicates to address biological/technical variability .

Basic: What criteria define a robust research question for studying this compound’s biological interactions?

Methodological Answer:

Use the FINER framework :

- Feasible : "Does this compound inhibit E. coli metalloproteases at physiologically relevant concentrations (µM range)?"

- Novel : "How does Z-group substitution alter peptide resistance to mammalian carboxypeptidases?"

- Ethical : Exclude in vivo models until cytotoxicity is ruled out via MTT assays.

Advanced: What methodologies are recommended for meta-analyses of this compound’s physicochemical properties?

Methodological Answer:

- Data extraction : Aggregate logP, solubility, and pKa values from peer-reviewed studies (e.g., SciFinder, Reaxys) using PRISMA guidelines .

- Bias mitigation : Apply QUADAS-2 to assess risk of bias in solubility studies (e.g., incomplete temperature reporting) .

- Machine learning : Train models on existing datasets to predict untested properties (e.g., diffusion coefficients in lipid bilayers) .

Basic: How should researchers document synthetic procedures for this compound to ensure reproducibility?

Methodological Answer:

Follow Beilstein Journal guidelines :

- Detailed protocols : Specify resin type (e.g., Wang resin), coupling times, and purification gradients.

- Supporting information : Provide raw HPLC chromatograms, NMR spectra, and MALDI-TOF data in supplementary files.

- Negative results : Report failed coupling attempts (e.g., DIC vs. HATU activation efficiency).

Advanced: How can contradictory results in this compound’s enzyme inhibition assays be reconciled?

Methodological Answer:

- Experimental replication : Repeat assays with standardized enzyme batches (e.g., Sigma-Aldrych trypsin Lot#XYZ).

- Control normalization : Use internal standards (e.g., Z-Gly-Gly-Gly-OH) to adjust for inter-assay variability .

- Data transparency : Share raw kinetic data (e.g., ΔAbs/min) via open-access platforms like Figshare .

Basic: What statistical approaches are appropriate for analyzing dose-response data involving this compound?

Methodological Answer:

- Nonlinear regression : Fit data to Hill equation (variable slope) using GraphPad Prism.

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous points .

- Error reporting : Use 95% confidence intervals for IC₅₀ values rather than single-point estimates .

Advanced: How can researchers design studies to investigate this compound’s interactions with membrane-bound receptors?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize receptors on L1 chips; monitor binding in real-time with peptide concentrations 0.1–100 µM .

- Molecular dynamics (MD) : Simulate peptide-lipid interactions using GROMACS (AMBER force field) .

- Negative controls : Include scrambled peptides (e.g., Z-Ala-Ile-Gly-OH) to rule out nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.